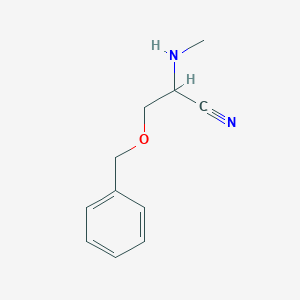

3-Benzyloxy-2-methylamino-propionitrile

説明

3-Benzyloxy-2-methylamino-propionitrile is a nitrile-containing organic compound characterized by a benzyloxy group (-OCH₂C₆H₅) at position 3, a methylamino group (-NHCH₃) at position 2, and a propionitrile backbone. The benzyloxy and methylamino substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

特性

分子式 |

C11H14N2O |

|---|---|

分子量 |

190.24 g/mol |

IUPAC名 |

2-(methylamino)-3-phenylmethoxypropanenitrile |

InChI |

InChI=1S/C11H14N2O/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11,13H,8-9H2,1H3 |

InChIキー |

DEFSKNADGAONFX-UHFFFAOYSA-N |

正規SMILES |

CNC(COCC1=CC=CC=C1)C#N |

製品の起源 |

United States |

類似化合物との比較

2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)

Structural Features :

- Benzoyl group (-COC₆H₅) at position 3.

- Propionitrile chain.

- Molecular formula: C₁₆H₁₃NO; Molecular weight: 235.28 g/mol .

Key Differences :

Substituent Effects: The benzoyl group in 2-(3-Benzoylphenyl)propionitrile is electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating benzyloxy group in 3-Benzyloxy-2-methylamino-propionitrile.

Synthetic Applications: 2-(3-Benzoylphenyl)propionitrile is utilized in fine chemicals and pharmaceutical intermediates, particularly in ketone-based syntheses . 3-Benzyloxy-2-methylamino-propionitrile’s amine functionality may favor nucleophilic substitution reactions, enabling access to secondary amines or heterocycles.

Data Table 1: Physical and Chemical Properties

| Property | 3-Benzyloxy-2-methylamino-propionitrile | 2-(3-Benzoylphenyl)propionitrile |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₂O | C₁₆H₁₃NO |

| Molecular Weight (g/mol) | 193.23 | 235.28 |

| Key Functional Groups | Benzyloxy, Methylamino, Nitrile | Benzoyl, Nitrile |

| Solubility (Predicted) | Moderate in polar aprotic solvents | Low in water, high in DMSO |

3-[Benzyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amino]-propionitrile

Structural Features :

Key Differences :

Heterocyclic Influence: The pyrazole ring introduces aromatic heterocyclic character, enhancing π-π stacking interactions in biological systems, unlike the target compound’s simpler benzyloxy group. The absence of a methylamino group reduces hydrogen-bonding capacity compared to 3-Benzyloxy-2-methylamino-propionitrile.

Synthetic Pathways :

Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate Derivatives

Structural Features :

- Benzoylamino and aryl groups on a β-keto ester backbone ().

Reactivity Comparison :

- These compounds undergo cyclization with polyphosphoric acid (PPA) to form oxazoloquinolines or imidazolecarboxylates .

- 3-Benzyloxy-2-methylamino-propionitrile’s nitrile group may participate in Strecker or Ugi reactions, diverging from the ester/amide reactivity of β-keto esters.

Research Findings and Implications

- Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., benzoyl) accelerate electrophilic aromatic substitution, while electron-donating groups (e.g., benzyloxy) favor nucleophilic pathways . Methylamino groups enhance solubility in aqueous media via protonation, critical for bioavailability in drug design.

- Pharmacological Potential: Benzoyl-containing analogs are prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting 2-(3-Benzoylphenyl)propionitrile’s utility in anti-inflammatory intermediates . The target compound’s amine and ether groups may position it as a precursor for CNS-active molecules or protease inhibitors.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。